molecular formula C7H6AsClO4 B14741688 [4-(Chlorocarbonyl)phenyl]arsonic acid CAS No. 5430-21-7

[4-(Chlorocarbonyl)phenyl]arsonic acid

Katalognummer: B14741688
CAS-Nummer: 5430-21-7
Molekulargewicht: 264.49 g/mol
InChI-Schlüssel: QMJSIARHGKSJPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Chlorocarbonyl)phenyl]arsonic acid: is an organoarsenic compound with the molecular formula C7H6AsClO4 It is characterized by the presence of a phenyl ring substituted with a chlorocarbonyl group and an arsonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chlorocarbonyl)phenyl]arsonic acid typically involves the reaction of 4-chlorobenzoyl chloride with arsenic acid . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme can be represented as follows:

4-chlorobenzoyl chloride+arsenic acid[4-(Chlorocarbonyl)phenyl]arsonic acid\text{4-chlorobenzoyl chloride} + \text{arsenic acid} \rightarrow \text{this compound} 4-chlorobenzoyl chloride+arsenic acid→[4-(Chlorocarbonyl)phenyl]arsonic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: [4-(Chlorocarbonyl)phenyl]arsonic acid can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where the chlorocarbonyl group or the arsonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as or .

    Reducing agents: Such as or .

    Substitution reagents: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidized products: Depending on the oxidizing agent used.

    Reduced products: Depending on the reducing agent used.

    Substituted products: Depending on the nucleophile used in the substitution reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: [4-(Chlorocarbonyl)phenyl]arsonic acid can be used as a catalyst in certain organic reactions due to its unique chemical properties.

Biology:

    Biochemical studies: The compound can be used in studies involving arsenic-containing compounds and their interactions with biological systems.

Medicine:

    Pharmaceutical research:

Industry:

    Material science: Used in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of [4-(Chlorocarbonyl)phenyl]arsonic acid involves its interaction with molecular targets through its functional groups. The chlorocarbonyl group and the arsonic acid group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • [4-(Chlorocarbonyl)phenyl]phosphonic acid
  • [4-(Chlorocarbonyl)phenyl]sulfonic acid
  • [4-(Chlorocarbonyl)phenyl]boronic acid

Comparison:

  • [4-(Chlorocarbonyl)phenyl]arsonic acid is unique due to the presence of the arsonic acid group, which imparts specific chemical properties not found in the phosphonic, sulfonic, or boronic acid analogs.
  • The reactivity and applications of this compound differ from its analogs due to the distinct nature of the arsenic atom compared to phosphorus, sulfur, and boron.

Eigenschaften

CAS-Nummer

5430-21-7

Molekularformel

C7H6AsClO4

Molekulargewicht

264.49 g/mol

IUPAC-Name

(4-carbonochloridoylphenyl)arsonic acid

InChI

InChI=1S/C7H6AsClO4/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4H,(H2,11,12,13)

InChI-Schlüssel

QMJSIARHGKSJPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)Cl)[As](=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.